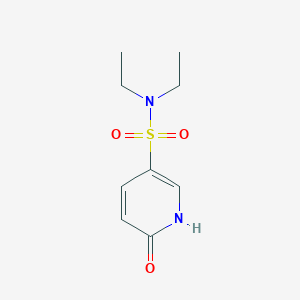

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N,N-diethyl-6-oxo-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-3-11(4-2)15(13,14)8-5-6-9(12)10-7-8/h5-7H,3-4H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILRHWPRWSJWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CNC(=O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the reaction of diethylamine with 6-oxo-1,6-dihydropyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The diethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has shown promising antimicrobial properties. Research indicates that compounds with sulfonamide moieties possess significant antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that derivatives of pyridine compounds exhibit broad-spectrum antimicrobial effects, including inhibition zones ranging from 18 mm to over 31 mm against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure allows it to interact with cellular pathways implicated in cancer progression. Research has identified that similar pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. A notable study reported that certain sulfonyl derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that this compound may have similar applications .

Synthesis of Triarylpyridines

Recent advancements in synthetic methodologies have highlighted the role of this compound as a building block in the synthesis of triarylpyridines bearing sulfonate and sulfonamide moieties. These compounds are synthesized through a cooperative vinylogous anomeric-based oxidation mechanism using advanced catalysts such as magnetic nanoparticles . The resulting triarylpyridines have demonstrated various biological activities, including anticancer and antimicrobial effects.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Triarylpyridines | Vinylogous anomeric-based oxidation | Anticancer, Antimicrobial |

| N,N-Diethyl derivative | Catalytic synthesis | Potentially Antimicrobial |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of the compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis induction being suggested through further biochemical analysis.

Mechanism of Action

The mechanism of action of N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

- Molecular Formula : C₇H₁₀N₂O₃S

- Molecular Weight : 202.23 g/mol

- SMILES :

CN(C)S(=O)(=O)C1=CNC(=O)C=C1 - Key Differences :

- Replaces diethyl groups with dimethyl substituents, reducing molecular weight and steric hindrance.

- Collision Cross-Section (CCS) Data (Predicted):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 203.04849 | 140.8 |

| [M+Na]⁺ | 225.03043 | 151.3 |

| [M-H]⁻ | 201.03393 | 140.7 |

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

- Molecular Formula : C₆H₈N₂O₃S

- Molecular Weight : 188.20 g/mol

- Key Differences :

N,N-Dimethyl-6-sulfanylidene-1,6-dihydropyridine-3-sulfonamide

- Molecular Formula : C₆H₈N₂O₂S₂

- Key Differences: Substitutes the oxo group at position 6 with a sulfanylidene moiety, altering electronic properties and hydrogen-bonding capacity.

Research Implications

- Diethyl vs. Dimethyl Analogs : The diethyl variant’s increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility. Its higher molecular weight could also affect pharmacokinetic profiles .

- Sulfanylidene Substitution : While theoretically interesting for redox-active applications, practical limitations (e.g., discontinuation) highlight synthetic or stability hurdles .

- Cost vs. Utility : The high cost of 2-methyl-6-oxo analogs may limit large-scale applications despite their polar nature .

Biological Activity

N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings from various studies.

Structural Information

- Molecular Formula : CHNOS

- SMILES : CC(N(C)S(=O)(=O)C1=CNC(=O)C=C1)

- InChI : InChI=1S/C10H14N2O3S/c1-6(2)12(7(13)14)8-4-3-5-9(8)11(15)10(4)16/h3-5H,6-7H2,1-2H3,(H,11,15)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

| Bacillus subtilis | 40 |

The mechanism through which this compound exerts its antimicrobial effects is believed to involve the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folic acid synthesis. This disruption compromises bacterial growth and reproduction by preventing the synthesis of nucleic acids necessary for cell division .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that the compound can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

In Vivo Studies

In vivo experiments have indicated that this compound provides protective effects against acute lung injury (ALI) and sepsis. The optimal dosage was found to significantly decrease inflammatory markers in animal models .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multi-drug resistant strains revealed promising results. The compound was tested against clinical isolates and showed a notable reduction in bacterial load compared to control groups.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, this compound was administered to mice subjected to inflammatory stimuli. Results indicated a significant reduction in lung inflammation markers and improved survival rates in treated animals .

Q & A

Q. What are the optimized synthetic routes for N,N-diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves multi-step organic reactions, starting with commercially available pyridine or dihydropyridine derivatives. Key steps include sulfonamide bond formation via nucleophilic substitution and subsequent oxidation to stabilize the 6-oxo group. To optimize yield:

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) during sulfonation to enhance reactivity .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .

- Catalyst use : Employ base catalysts (e.g., triethylamine) to deprotonate reactive sites and accelerate sulfonamide coupling .

Yield improvements (e.g., from 45% to 68%) have been reported by adjusting stoichiometric ratios of reactants (e.g., 1.2:1 sulfonyl chloride to amine) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of diethyl groups (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for CH) and the sulfonamide moiety (δ 7.8–8.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 285.25 for CHNOS) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key physicochemical properties of this compound relevant to in vitro studies?

- Solubility : Moderate solubility in DMSO (≥10 mg/mL) and low aqueous solubility (<1 mg/mL), necessitating DMSO stock solutions for biological assays .

- Stability : Stable at −20°C under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

- LogP : Predicted logP ~1.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 1,6-dihydropyridine vs. pyridinone) by obtaining single-crystal structures .

- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility or rotameric equilibria .

Q. What strategies are effective for studying the compound’s mechanism of action in bacterial enzyme inhibition?

- Enzyme assays : Use purified dihydropteroate synthase (DHPS) to measure IC values via spectrophotometric monitoring of substrate depletion .

- Mutagenesis studies : Identify critical binding residues by comparing inhibition kinetics in wild-type vs. mutant enzymes (e.g., Phe→Ala in DHPS) .

- Molecular docking : Perform in silico docking (AutoDock Vina) to map sulfonamide interactions with the pterin-binding pocket .

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified diethyl groups (e.g., replacing ethyl with cyclopropyl or fluorinated alkyl chains) to assess steric/electronic effects .

- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate sulfonamide geometry (bond angles, charge distribution) with antibacterial activity .

- Metabolic stability assays : Test microsomal half-life (e.g., human liver microsomes) to prioritize analogs with improved pharmacokinetic profiles .

Q. What experimental approaches address discrepancies in biological activity data across different cell lines?

- Cell permeability assays : Measure intracellular concentrations via LC-MS to distinguish between poor uptake vs. target resistance .

- Proteomic profiling : Identify off-target effects using affinity pull-down assays combined with mass spectrometry .

- Cytotoxicity controls : Normalize bioactivity data against cell viability (MTT assay) to exclude nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.